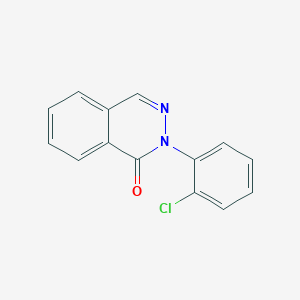

2-(2-Chlorophenyl)phthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

2-(2-chlorophenyl)phthalazin-1-one |

InChI |

InChI=1S/C14H9ClN2O/c15-12-7-3-4-8-13(12)17-14(18)11-6-2-1-5-10(11)9-16-17/h1-9H |

InChI Key |

MGCXIVPWSGEWGP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

2 Aroylbenzoic Acids

In multi-step syntheses starting from phthalic anhydride (B1165640), the 2-aroylbenzoic acid is a stable and isolable key intermediate. ekb.eg Its formation via the Friedel-Crafts reaction is a critical step that determines the substituent at the 4-position of the final phthalazinone. For example, the aroylation of m-xylene (B151644) with phthalic anhydride affords 2-(2,4-dimethylbenzoyl)benzoic acid, which is then cyclized in a separate step. ekb.eg These keto-acid intermediates are typically crystalline solids and can be fully characterized by spectroscopic methods before their conversion to the target phthalazinone.

Hydrazone Intermediates

The reaction between a carbonyl group (aldehyde or ketone) of the 2-acylbenzoic acid precursor and a hydrazine (B178648) derivative initially forms a hydrazone. This species is a crucial, though often transient, intermediate. researchgate.net In the proposed mechanism for the reaction of phthalaldehydic acid with phenylhydrazine, the formation of the hydrazone is the first step preceding the intramolecular cyclization. researchgate.net While often not isolated during one-pot syntheses, their presence is inferred from the reaction mechanism and is fundamental for the subsequent ring closure.

Benzoxazinone Intermediates

Functional Group Interconversions and Derivatization Strategies

The derivatization of the phthalazinone core is crucial for modifying its properties and is typically achieved through reactions at the N-2 position or the C-4 position. For N-2 substituted phthalazinones like 2-(2-Chlorophenyl)phthalazin-1(2H)-one, derivatization primarily targets other positions, or the synthesis starts from a precursor that is later cyclized. However, the principles of derivatization are broadly applicable across the phthalazinone class.

A common strategy involves the N-alkylation of the phthalazinone nitrogen. For instance, the reaction of a phthalazinone with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate yields the corresponding ester, which can be further converted into a hydrazide by reacting with hydrazine hydrate (B1144303). ekb.eg This hydrazide is a versatile intermediate, capable of undergoing condensation with various aldehydes to form hydrazone derivatives or participating in azide (B81097) coupling procedures to generate dipeptides. nih.gov

Another key functional group interconversion is the transformation of the lactam carbonyl group. The treatment of a 4-arylphthalazin-1(2H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride converts the C-1 carbonyl into a chloro group, yielding a 1-chlorophthalazine (B19308) derivative. researchcommons.org This transformation is pivotal as it activates the C-1 position for subsequent nucleophilic substitution reactions.

Furthermore, derivatization can be achieved by introducing functionalized side chains. For example, N-alkylation with 1,2-dibromoethane (B42909) can introduce a bromoethyl group at the N-2 position, creating a precursor for further modifications. nih.gov This bromoethyl derivative can then be reacted with nucleophiles like the potassium salt of phthalimide (B116566) or used to synthesize more complex structures such as dithiocarbamate (B8719985) hybrids. nih.gov These strategies highlight the modularity of the phthalazinone system, allowing for the systematic introduction of diverse functional groups to tune the molecule's characteristics.

Table 1: Examples of Derivatization Reactions on Phthalazinone Scaffolds

| Starting Material | Reagents | Product Type | Reference |

| 4-(3-chloro-4-methylphenyl)-1-(2H)- phthalazinone | Ethyl chloroacetate, K2CO3 | Phthalazinone N-acetic acid ester | ekb.eg |

| Phthalazinone N-acetic acid ester | Hydrazine hydrate | Acetic acid hydrazide derivative | ekb.eg |

| Acetic acid hydrazide derivative | Aromatic aldehydes | N-arylidine hydrazone | ekb.eg |

| 4-Arylphthalazin-1(2H)-one | POCl3/PCl5 | 1-Chlorophthalazine derivative | researchcommons.org |

| Phthalazinone | 1,2-dibromoethane, K2CO3 | 2-(2-bromoethyl)phthalazinone | nih.gov |

| 2-(2-bromoethyl)phthalazinone | Potassium phthalimide | 2-(Phthalazinylalkyl)isoindoline-1,3-dione | nih.gov |

Nucleophilic Substitution Reactions at Key Centers of the Phthalazinone Ring

The phthalazinone ring itself is generally not susceptible to direct nucleophilic attack due to its electron-rich nature. However, activation of specific positions, most notably the C-1 (carbonyl) carbon, facilitates a range of nucleophilic substitution reactions. As mentioned previously, the conversion of the C-1 carbonyl group to a 1-chloro substituent is a key activating step. researchcommons.org

The resulting 1-chlorophthalazine derivatives are highly reactive towards various nucleophiles. researchcommons.orgnih.gov This reactivity allows for the introduction of a wide array of functional groups at this position, demonstrating the utility of this intermediate in synthetic schemes. For example, reaction with:

Amines and Amino Acids: Treatment with glycine (B1666218) or anthranilic acid leads to the formation of fused heterocyclic systems like phthalazino[1,2-b]imidazoline or phthalazino[1,2-b]quinazolinone, respectively. researchcommons.org

Hydrazines: Reaction with hydrazine hydrate displaces the chlorine to form a 1-hydrazinylphthalazine derivative. researchcommons.org

Alkoxides: Nucleophilic substitution with sodium ethoxide yields the corresponding 1-ethoxyphthalazine. researchcommons.org

Urea (B33335) and Thiourea (B124793): Reaction with urea or thiourea derivatives can introduce these functionalities at the C-1 position. nih.gov

This strategy of activating the C-1 position followed by nucleophilic displacement is a cornerstone in the functionalization of the phthalazinone core, enabling the synthesis of diverse analogues from a common precursor. researchcommons.orgnih.gov

Table 2: Nucleophilic Substitution Reactions on 1-Chloro-4-arylphthalazine

| Nucleophile | Reaction Conditions | Product | Reference |

| Glycine | Boiling ethanol | 5-(4-methoxyphenyl)-phthalazino[1,2-b]imidazoline-3-one | researchcommons.org |

| Anthranilic acid | Refluxing ethanol | Phthalazino[1,2-b]quinazolinone derivative | researchcommons.org |

| Hydrazine hydrate | Ethanol, reflux | 1-Hydrazinyl-4-arylphthalazine | researchcommons.org |

| Sodium ethoxide | Boiling ethanol | 1-Ethoxy-4-arylphthalazine | researchcommons.org |

| Substituted ureas/thioureas | N/A | 1-(Ureido/thioureido)-4-arylphthalazine | nih.gov |

Reduction and Oxidation Profiles of Phthalazinone Moieties

The redox chemistry of the phthalazinone system is integral to both its synthesis and metabolism. The most fundamental oxidative transformation is the conversion of the parent phthalazine (B143731) heterocycle into phthalazin-1(2H)-one. This reaction is notably catalyzed by enzymes such as aldehyde oxidase, which is found in the liver of various species. researchgate.netnih.gov This enzymatic hydroxylation occurs at a carbon atom adjacent to a ring nitrogen, representing a key metabolic pathway for N-heterocyclic compounds. researchgate.netnih.gov The formation of 1-phthalazinone from phthalazine can be efficiently achieved in vitro using partially purified aldehyde oxidase or liver slices, a process that can be inhibited by specific enzyme inhibitors like isovanillin. nih.gov

In non-biological settings, oxidation can also be employed to construct the aromatic phthalazine system from partially saturated precursors. For example, a Diels-Alder adduct can be oxidized using manganese dioxide (MnO2) to afford the fully aromatic phthalazine derivative. longdom.org

Information on the reduction of the this compound core is less specific in the literature. However, general reduction methods for the functional groups present in its derivatives are well-established. For instance, nitrile or azide groups, which can be introduced via derivatization strategies, can be reduced to primary amines using reagents like LiAlH4 or catalytic hydrogenation (H2/Pd/C). vanderbilt.edu The amide (lactam) carbonyl of the phthalazinone ring itself is relatively stable and not easily reduced.

Impact of Substituent Effects on Chemical Reactivity (e.g., halogen, phenyl, piperazine (B1678402) groups)

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic nature of its substituents. These effects modulate the electron density of the aromatic rings and the reactivity of key functional groups.

Halogen Substituents: The chlorine atom on the N-phenyl ring is an electron-withdrawing group due to its inductive effect, which outweighs its weak resonance-donating effect. pressbooks.pub This deactivates the phenyl ring towards electrophilic substitution reactions. pressbooks.publumenlearning.com The presence of a halogen can also influence the reactivity of other parts of the molecule. For instance, in electrophilic substitution reactions, halogens are known to be deactivating yet ortho-, para-directing. pressbooks.publibretexts.org The reactivity of halogenating agents themselves is also sensitive to the substrate. rsc.org

Phenyl Groups: A phenyl group, such as one at the C-4 position, can influence reactivity through resonance and inductive effects. Its presence can stabilize intermediates and affect the orientation of further substitutions on the phthalazinone's benzo ring. libretexts.org

Piperazine Groups: The incorporation of a piperazine moiety, often attached at the N-2 or C-4 position via an alkyl linker, has a profound impact on the molecule's properties. Piperazine is a non-aromatic heterocycle with two nitrogen atoms, which can be readily functionalized. researchgate.netmdpi.com Its basic nature can influence reaction mechanisms and solubility. The two nitrogen atoms can act as hydrogen bond acceptors, potentially altering intermolecular interactions and the molecule's conformational preferences. researchgate.net The ease of its derivatization through reactions like N-alkylation, reductive amination, or amide bond formation makes it a versatile building block for modifying the parent structure. mdpi.com The introduction of a piperazine ring is a common strategy to modulate the physicochemical properties of a lead compound. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Phthalazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound by mapping the carbon and hydrogen frameworks.

A ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-(2-Chlorophenyl)phthalazin-1(2H)-one, this analysis would reveal characteristic signals for the protons on the phthalazinone ring system and the 2-chlorophenyl substituent. Specific chemical shifts (δ), coupling constants (J), and multiplicity patterns would confirm the substitution pattern.

Despite extensive searches, a published ¹H NMR spectrum with assigned peaks for this compound could not be located.

Specific, experimentally determined ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the cyclic amide, C=N stretching of the phthalazine (B143731) ring, C-Cl stretching from the chlorophenyl group, and C-H stretching and bending vibrations of the aromatic rings.

An experimental IR spectrum with peak assignments for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The calculated monoisotopic mass for this compound (C₁₄H₉ClN₂O) is 256.0403 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

While the theoretical mass is known, detailed experimental mass spectra, including fragmentation data, for this compound were not found in the searched databases.

Table 1: Molecular Weight Data for this compound

| Data Point | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClN₂O |

| Monoisotopic Mass | 256.0403 g/mol |

| Experimental Data | Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The phthalazinone and chlorophenyl rings constitute a conjugated system that would exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

No specific experimental UV-Vis absorption data for this compound has been reported in the available literature.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This analysis would unambiguously confirm the molecular geometry and packing of this compound.

A crystal structure determination for this compound has not been deposited in publicly accessible crystallographic databases.

Single Crystal X-ray Diffraction Data and Analysis

As of the latest available data, specific single crystal X-ray diffraction data for the compound this compound is not publicly documented in crystallographic databases.

However, the crystallographic analysis of closely related phthalazinone derivatives provides a strong basis for understanding the expected structural features. For instance, the analysis of other 2-substituted phthalazin-1(2H)-ones reveals characteristic bond lengths, bond angles, and torsion angles that define the core phthalazinone scaffold and the orientation of the substituent at the N2 position.

To illustrate the type of data obtained from such analyses, a hypothetical data table for a related phthalazinone derivative is presented below. This table showcases the typical crystallographic parameters that would be determined for this compound upon successful single crystal X-ray diffraction analysis.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₉ClN₂O |

| Formula Weight | 256.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.392 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 528 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

The stability of a crystal lattice is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Although a specific analysis for this compound is not available, studies on analogous phthalazinone structures provide valuable insights. For example, in the crystal structure of 2-(2-hydroxyethyl)phthalazin-1(2H)-one, a network of intermolecular C–H···O and O–H···N hydrogen bonds are observed, which link the molecules into a three-dimensional supramolecular architecture ekb.eg.

For this compound, the following intermolecular interactions are likely to be significant:

C–H···O Hydrogen Bonds: The hydrogen atoms of the phenyl and phthalazinone rings can act as hydrogen bond donors to the oxygen atom of the carbonyl group in neighboring molecules.

C–H···N Hydrogen Bonds: The hydrogen atoms of the aromatic rings could also form weak hydrogen bonds with the nitrogen atoms of the phthalazinone core of adjacent molecules.

π-π Stacking Interactions: The planar aromatic rings of the phthalazinone and the chlorophenyl groups are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing chlorine atom may influence the nature of these interactions.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule.

A hypothetical table of potential hydrogen bond geometries for this compound is provided below to illustrate the parameters that would be analyzed.

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| C–H···O | 0.93 - 0.98 | 2.3 - 2.7 | 3.2 - 3.6 | 140 - 170 |

| C–H···N | 0.93 - 0.98 | 2.4 - 2.8 | 3.3 - 3.7 | 130 - 160 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Chlorophenyl Phthalazin 1 2h One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like phthalazine (B143731) derivatives to determine their geometric and electronic properties. mdpi.com Functionals such as B3LYP are commonly employed for these calculations, providing a balance between accuracy and computational cost. dergipark.org.tr

Theoretical geometry optimization is a critical first step in computational analysis. For heterocyclic compounds like phthalazinones, DFT methods are used to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. dergipark.org.tr The HOMO is the orbital with the highest energy that contains electrons and has the ability to donate them, while the LUMO is the lowest energy orbital that is empty and can accept electrons. schrodinger.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized, which is often associated with enhanced non-linear optical (NLO) properties. dergipark.org.tr The HOMO-LUMO gap can be calculated using DFT methods and is often correlated with the lowest energy electronic excitation possible in the molecule. schrodinger.com For many nitrogen-containing drug compounds, the HOMO-LUMO gap typically falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org In 2-(2-Chlorophenyl)phthalazin-1(2H)-one, the HOMO is expected to be distributed over the electron-rich phthalazinone ring, while the LUMO may be located on both the phthalazinone system and the chlorophenyl ring.

Table 1: Key Electronic Properties and Their Significance

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. dergipark.org.tr |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand-receptor complex predicted by molecular docking. nih.gov By simulating the behavior of the complex in a physiological environment (e.g., in water), researchers can assess how the ligand's binding pose and interactions evolve.

A study on closely related meta- and para-chlorophenyl phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) utilized MD simulations to understand their different inhibitory potencies. tandfonline.com The simulations revealed that the more potent meta-chloro isomer maintained a more stable binding orientation within the PARP-1 active site compared to the para-isomer. tandfonline.com This stability was attributed to persistent and favorable interactions with key amino acid residues. tandfonline.com The total binding energy (ΔGbind), potentiated by electrostatic and van der Waals forces, was calculated to be higher for the more active isomer. tandfonline.com Similar MD studies on this compound would be valuable to confirm the stability of its binding to target proteins and to elucidate the dynamic nature of its interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. sustech.edu This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been investigated as an inhibitor for several biological targets. Docking studies have been crucial in guiding the design of these inhibitors. For instance, derivatives of the phthalazinone core have been docked into the active sites of various enzymes implicated in cancer.

Poly (ADP-ribose) Polymerase (PARP) : The phthalazinone core is famously found in the PARP inhibitor Olaparib. researchgate.net Docking studies on other phthalazinone derivatives, including chlorophenyl-substituted analogs, have been performed against PARP-1. tandfonline.com These studies revealed that the phthalazinone moiety fits into a hydrophobic pocket, while specific substituents form key hydrogen bonds and π-stacking interactions with residues like Gly863, Ser904, and Tyr907, which are critical for inhibitory activity. tandfonline.comresearchgate.net A study of a meta-chlorophenyl phthalazinone showed that the chlorine substitution allowed for optimal orientation toward conserved residues Arg878 and Asp766, enhancing its binding affinity. tandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Phthalazine derivatives have also been explored as VEGFR-2 inhibitors. nih.gov Docking simulations showed that the phthalazine moiety occupies a hydrophobic pocket formed by residues such as Cys919, Leu840, and Val848, while other parts of the molecule form hydrogen bonds with key residues like Cys919 and Asp1046 (referred to as Asp1044 in the source). nih.gov

Table 2: Potential Biological Targets for Phthalazinone Derivatives and Key Interacting Residues from Docking Studies

| Biological Target | Disease Area | Key Interacting Residues (from analogs) |

| PARP-1 | Cancer | Gly863, Ser904, Tyr907, Arg878, Asp766 tandfonline.comresearchgate.net |

| PARP-2 | Cancer | Not specified in detail, but docking scores have been calculated. sustech.edu |

| VEGFR-2 | Cancer | Cys919, Glu885 (referred to as Glu883 in the source), Asp1046, Val916 nih.gov |

| EGFR | Cancer | Not specified in detail, but docking was used to rationalize activity. nih.gov |

| Mitogen-activated protein kinase (MAPK) | Cancer | Docking confirmed as a potential target. rsc.orgnih.gov |

| Topoisomerase II (Topo II) | Cancer | Docking confirmed as a potential target. rsc.orgnih.gov |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data processing and information transfer. dtic.mil Organic molecules with extensive π-conjugated systems can exhibit significant NLO properties. Theoretical calculations, particularly DFT, are used to predict these properties by analyzing how a molecule's charge distribution responds to an external electric field. ias.ac.indtic.mil The small HOMO-LUMO energy gap in some phthalazine derivatives suggests they may be easily polarized and possess NLO activity. nih.gov

The dipole moment (μ) and polarizability (α) are key parameters for characterizing NLO materials.

Average Polarizability (α) : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

These values can be computed using DFT methods. ias.ac.innih.gov For example, theoretical studies on novel triazine derivatives calculated dipole moments ranging from 2.76 to 6.96 Debye and average polarizability (α) values in the range of 6.09–10.75 × 10⁻²⁴ esu. nih.gov Such calculations for this compound would be necessary to fully assess its potential as an NLO material.

First Static Hyperpolarizability (β₀) and Third Harmonic Generation (THG)

Non-linear optical (NLO) materials are at the forefront of modern materials science, with applications in optical data storage, signal processing, and frequency conversion. The NLO response of a material is rooted in its molecular structure, specifically the first static hyperpolarizability (β₀), which is a measure of the non-linear response of a molecule to an applied electric field.

Third Harmonic Generation (THG) is a coherent process where three photons of a specific frequency interact with a non-linear material to generate a single photon with three times the frequency. nih.gov This third-order NLO phenomenon is described by the third-order susceptibility (χ⁽³⁾) at a macroscopic level and the second hyperpolarizability (γ) at a molecular level. All materials, in principle, can exhibit THG. nih.gov

Similar to β₀, specific THG measurements for this compound have not been reported. However, research on other organic materials highlights the importance of π-conjugation and molecular symmetry in determining the THG efficiency. The presence of aromatic rings in this compound, namely the phthalazinone core and the 2-chlorophenyl substituent, provides a conjugated system that is a prerequisite for NLO activity. Theoretical calculations on similar heterocyclic compounds often employ Density Functional Theory (DFT) to predict NLO properties. These calculations can provide an estimation of the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

For a series of novel fused-triazine derivatives, which are also nitrogen-containing heterocyclic compounds, DFT calculations have been used to determine their NLO properties. The calculated values for polarizability (α) and first hyperpolarizability (β) were compared to urea (B33335), a standard reference material for NLO studies. nih.gov Such comparative studies are essential to gauge the potential of new compounds for NLO applications.

| Compound Type | Calculated NLO Properties | Computational Method | Reference Compound |

| Fused-Triazine Derivatives | Dipole moment (μ), Polarizability (α), First Hyperpolarizability (β) | DFT | Urea |

This table is illustrative and based on findings for related heterocyclic compounds, as direct data for this compound is not available.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

Although a specific Hirshfeld surface analysis for this compound is not present in the surveyed literature, studies on analogous phthalazinone derivatives provide a clear indication of the expected interactions. For example, the crystal structure and Hirshfeld surface analysis of 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one reveal the importance of C—H···O and π–π stacking interactions in its supramolecular assembly.

H···H Contacts: Typically, these are the most abundant interactions and cover a large area of the Hirshfeld surface, reflecting the high proportion of hydrogen atoms on the molecular surface.

C···H/H···C Contacts: These van der Waals interactions are also significant and contribute substantially to the crystal packing.

O···H/H···O Contacts: These represent hydrogen bonding interactions, which are crucial for the formation of specific supramolecular synthons.

Cl···H/H···Cl Contacts: In molecules containing chlorine atoms, these interactions can play a notable role in the crystal packing.

π–π Stacking: Interactions between aromatic rings are also a key feature in the crystal structures of many phthalazinone derivatives, contributing to the stability of the crystal lattice.

Based on the structure of this compound, which contains a phthalazinone core, a chlorophenyl ring, and hydrogen atoms, a quantitative assessment of intermolecular interactions would likely yield the contributions shown in the hypothetical table below.

| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | 35 - 45% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 5 - 15% |

| Cl···H/H···Cl | 5 - 12% |

| N···H/H···N | 1 - 5% |

| π–π stacking | Variable, observed as distinct features in fingerprint plots |

This table is a hypothetical representation based on Hirshfeld surface analyses of structurally similar compounds containing phthalazinone and chlorophenyl moieties. The exact percentages for this compound would require a specific crystallographic and computational study.

The red spots on a dnorm mapped Hirshfeld surface indicate close intermolecular contacts, which are often associated with hydrogen bonds or other strong interactions. For this compound, such spots would be expected near the oxygen atom of the carbonyl group and the nitrogen atoms of the phthalazinone ring, as well as the chlorine atom of the chlorophenyl group, indicating their involvement in hydrogen bonding and other close contacts.

Structure Activity Relationship Sar Studies of Phthalazinone Derivatives

Correlation Between Structural Modifications and in vitro Biological Activities

The biological activity of phthalazinone derivatives can be significantly modulated by introducing various substituents to the core structure. Numerous studies have demonstrated that even minor chemical alterations can lead to substantial changes in potency and selectivity across different biological targets, including enzymes and receptors involved in cancer and inflammation.

Research into the anti-proliferative effects of phthalazinone derivatives has provided a wealth of SAR data. For instance, a series of 1,4-disubstituted phthalazines were synthesized and evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7. The results, as summarized in the table below, highlight the sensitivity of this biological activity to structural changes.

| Compound | Substitution at C4 | Substitution at N1 | IC50 (µM) against MCF-7 |

|---|---|---|---|

| 3a | 4-Bromophenyl | 4-Phenylpiperazin-1-yl | 1.4 |

| 3g | 4-Bromophenyl | 4-(2-Methoxyphenyl)piperazin-1-yl | 1.8 |

| 3i | 4-Bromophenyl | Dibenzylamino | 2.1 |

| 4a | 4-Bromophenyl | Benzylamino | 2.3 |

| 4b | 4-Bromophenyl | 4-Methoxybenzylamino | 2.0 |

| 4c | 4-Bromophenyl | 3,4-Dimethoxybenzylamino | 1.9 |

The data reveals that compounds with a piperazine (B1678402) moiety at the N1 position, particularly with a phenyl or methoxyphenyl substituent, exhibit potent cytotoxic activity. cu.edu.eg The presence of a dibenzylamino or substituted benzylamino group also confers significant, albeit slightly reduced, activity. cu.edu.eg

Further studies on 4-substituted-2(1H)-phthalazinone derivatives as α-adrenoceptor antagonists have also provided valuable SAR insights. The introduction of a 4-bromophenyl group at the C4 position and various amine or N-substituted piperazine moieties connected via an alkyl spacer at the N2 position has been shown to be a fruitful strategy for generating compounds with significant α-blocking activity. nih.gov

In another study focusing on anticancer activity, a series of phthalazine-based derivatives were synthesized and tested against the HCT-116 colon cancer cell line. This research underscored the importance of the substituent at the N2 position of the phthalazinone ring.

| Compound | N2-Substituent | IC50 (µM) against HCT-116 |

|---|---|---|

| 9c | 3-Oxo-3-((2-oxo-2-(phenylamino)ethyl)amino)propyl | 1.58 |

| 12b | 3-((2-(2-(4-Chlorobenzylidene)hydrazinyl)-2-oxoethyl)amino)-3-oxopropyl | 0.32 |

| 13c | 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N'-(4-nitrobenzylidene)propanehydrazide | 0.64 |

| Sorafenib (Reference) | - | 2.93 |

These findings demonstrate that complex hydrazone and peptide-like substituents at the N2 position can lead to exceptionally potent anticancer activity, with IC50 values in the sub-micromolar range, significantly exceeding the potency of the reference drug, sorafenib. nih.gov

Influence of Substituent Position and Nature on Biological Efficacy

The position and electronic nature of substituents on the phthalazinone scaffold are critical determinants of biological efficacy. The N2 and C4 positions have been identified as key sites for modification to optimize the biological activity of these derivatives. daneshyari.com

The nature of the substituent at the C4 position often dictates the primary biological target. For example, large aromatic groups at C4 are common in phthalazinone-based inhibitors of poly (ADP-ribose) polymerase (PARP). nih.gov In contrast, modifications at the N2 position are frequently exploited to modulate physicochemical properties and to introduce functionalities that can engage in specific interactions with the target protein.

A study on 2,4-disubstituted phthalazinones as Aurora kinase inhibitors revealed that an N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide exhibited potent antiproliferative activity against several carcinoma cell lines, with IC50 values ranging from 2.2 to 4.6 µM. osf.io This highlights the favorable impact of a substituted benzamide (B126) moiety at the N2 position and a pyrazole-containing group at the C4 position for this particular biological target.

The electronic properties of the substituents also play a crucial role. For instance, in a series of 7-ethoxycarbonyl-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives evaluated for their inhibitory effects on platelet aggregation, ortho-substituted 2-phenyl derivatives showed the most potent inhibition. osf.io This suggests that steric and/or electronic effects imparted by substituents on the N2-phenyl ring can significantly influence the compound's interaction with its biological target.

Furthermore, the introduction of polar groups can impact activity. In the development of bronchodilatory agents, it was found that polar groups as 2-substituents on the phthalazinone ring reduced activity, indicating that lipophilicity at this position may be important for this specific biological effect. osf.io

Pharmacophoric Significance of the Phthalazinone Core in Bioactive Molecules

The phthalazinone core is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious modification. The phthalazinone nucleus is a versatile platform that allows for the introduction of chemical diversity at multiple positions, enabling the fine-tuning of biological activity against a wide range of targets. nih.gov

The pharmacophoric significance of the phthalazinone core lies in its rigid, bicyclic structure which provides a well-defined orientation for appended substituents to interact with biological macromolecules. The lactam moiety within the core contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can participate in crucial interactions with protein targets. nih.gov

The widespread therapeutic applications of phthalazinone-containing compounds attest to the importance of this scaffold. It is a key structural feature in numerous bioactive molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antihistaminic effects. nih.govresearchgate.net For example, the phthalazinone scaffold is central to the mechanism of action of PARP inhibitors, a class of anticancer agents. nih.gov

Moreover, the phthalazinone core can be found in inhibitors of various enzymes such as phosphodiesterase (PDE) and aldose reductase (AR). researchgate.net The ability of this scaffold to serve as a foundation for molecules targeting such diverse protein families underscores its pharmacophoric value in drug discovery and development. The synthetic accessibility of the phthalazinone system further enhances its appeal to medicinal chemists, allowing for the creation of extensive libraries of derivatives for biological screening. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data published regarding the biological and anticancer activities of the exact compound 2-(2-Chlorophenyl)phthalazin-1(2H)-one that aligns with the detailed outline provided.

The existing research on phthalazinone derivatives focuses on a wide array of substituted analogs and their potential as anticancer agents through various mechanisms. While the broader class of phthalazinones has been investigated for activities such as kinase inhibition (VEGFR-2, Aurora Kinase), PARP inhibition, and topoisomerase inhibition, these findings are associated with molecules that have different substitution patterns from the specified compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the in vitro anticancer profile of "this compound" as requested, due to the absence of specific data in the public domain for this particular molecule's:

Inhibition of VEGFR-2 or Aurora Kinases

PARP or Topoisomerase II inhibitory activity

Impact on cell cycle progression and apoptosis

Anti-proliferative effects in MTT assays against cancer cell lines

Consequently, the generation of data tables and detailed research findings for the specified sections and subsections cannot be fulfilled at this time.

Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Activity (in vitro)

Phthalazinone derivatives have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Activity (in vitro)

Several studies have demonstrated the potential of phthalazine (B143731) and phthalazinone derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, certain novel phthalazine sulfonamide derivatives have been synthesized and screened for their antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) ias.ac.in. Similarly, other research has focused on synthesizing phthalazinone derivatives and testing their activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa researchgate.net. The development of new antibacterial agents is crucial due to the increasing prevalence of multidrug-resistant microorganisms biointerfaceresearch.com. The general antibacterial potential of the broader phthalazine class has been noted in several reviews, highlighting their importance in medicinal chemistry nanobioletters.com.

Table 1: In Vitro Antibacterial Activity of Selected Phthalazinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Phthalazine Sulfonamides | Escherichia coli | Screened for activity | ias.ac.in |

| Phthalazine Sulfonamides | Staphylococcus aureus | Screened for activity | ias.ac.in |

| Phthalazinone Derivatives | Bacillus subtilis | Tested by disk diffusion | researchgate.net |

| Phthalazinone Derivatives | Pseudomonas aeruginosa | Tested by disk diffusion | researchgate.net |

Antifungal Activity (in vitro)

The antifungal properties of phthalazinone derivatives have also been a subject of scientific inquiry. These compounds have been tested against a variety of pathogenic fungi. In one study, a series of polysubstituted phthalazinone derivatives were synthesized and evaluated for their antifungal activity against clinically important yeasts and filamentous fungi nih.gov. The results indicated that some of these compounds exhibited notable activity against dermatophytes and Cryptococcus neoformans nih.gov. The microbroth dilution method is a common technique used to determine the MIC of antifungal agents nih.gov.

Table 2: In Vitro Antifungal Activity of a Phthalazinone Derivative

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Cryptococcus neoformans ATCC 32264 | 12.5 | nih.gov |

Anticonvulsant Activity (in vitro and relevant animal models for mechanistic insight)

Phthalazine derivatives have shown promise as anticonvulsant agents. Epilepsy, a common neurological disorder characterized by seizures, affects a significant portion of the world's population, creating a need for safer and more effective therapies sapub.org.

Targeting AMPA-R Receptors

A key mechanism through which some phthalazinone derivatives exert their anticonvulsant effects is by acting as antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors sapub.org. AMPA receptors are glutamate receptors that mediate fast synaptic transmission in the central nervous system. Overactivation of these receptors can lead to excessive neuronal excitation and seizures.

Perampanel, a non-competitive AMPA receptor antagonist, is an example of a drug developed for epilepsy treatment that targets this pathway nih.govfrontiersin.org. Research has shown that phthalazine derivatives can exhibit high affinity for AMPA receptors, antagonizing them in a non-competitive manner sapub.org. This antagonism helps to reduce the excessive neuronal discharges that characterize seizures. The development of such compounds often involves computer-aided drug design (CADD) to optimize their fit and interaction with the AMPA receptor sapub.org.

Other Reported in vitro Biological Activities

Beyond antimicrobial and anticonvulsant effects, the phthalazinone scaffold has been associated with a variety of other biological activities in in vitro settings.

Anti-inflammatory Activity: Certain phthalazinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, some have been tested in vivo using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory effects nih.gov. The mechanism of action for some of these compounds may involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation nih.gov.

Antidiabetic Activity: The potential for phthalazinone derivatives to act as antidiabetic agents has also been explored. In vitro assays, such as α-glucosidase inhibition, are used to screen for antidiabetic activity nih.gov. The inhibition of carbohydrate-digesting enzymes is a therapeutic strategy to manage postprandial hyperglycemia, a factor in type 2 diabetes nih.gov.

Vasorelaxant Activity: Phthalazinone derivatives have been investigated for their ability to induce vasorelaxation. Studies have measured the vasorelaxant activity on isolated rat aorta rings pre-contracted with agents like phenylephrine nih.gov. Some of these compounds have demonstrated potent activity, achieving nearly total relaxation at micromolar concentrations nih.gov. This activity is of interest for potential applications in treating hypertension.

Antihistamine-H1 Activity: The phthalazine structure is found in some compounds with antihistamine properties. Azelastine, for example, is a phthalazinone derivative known to be a selective H1 receptor antagonist researchgate.net. H1 antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor to reduce allergic responses nih.gov. While direct in vitro studies on 2-(2-Chlorophenyl)phthalazin-1(2H)-one's antihistamine activity are not detailed in the provided context, the broader class of phthalazinones includes compounds with this activity.

Applications in Materials Science and Technology

Development of Luminescent Materials and Fluorescence Probes Based on Phthalazinone Derivatives

The inherent photophysical properties of the phthalazinone core make it an excellent candidate for designing luminescent materials and fluorescent probes. nih.gov Researchers have successfully engineered phthalazinone derivatives that exhibit strong fluorescence, making them suitable for applications such as bio-imaging. nih.gov

The strategy for developing these materials often involves a rational design approach, where the electronic properties of the molecule are systematically tuned to achieve desired optical characteristics. This includes:

Expansion of the Conjugated System: The phthalazinone structure itself offers a larger conjugated π-system compared to simpler pyridazinones, which serves as a foundational electron acceptor. nih.gov

Coupling of Electron-Donating Groups: Attaching electron-donating aromatic groups to the phthalazinone core is a key strategy. nih.gov By varying these groups, the emission wavelength and quantum yield of the resulting fluorophore can be precisely controlled. nih.gov

Introduction of Anchoring Groups: For applications like cellular imaging, an alkyl chain with various terminal substituents can be anchored to the phthalazinone structure. nih.gov

A study focused on designing novel fluorescent probes synthesized twenty-two phthalazinone derivatives and measured their photophysical properties. nih.gov Selected compounds from this study demonstrated excellent performance in one- and two-photon microscopic imaging of biological samples, such as mouse brain slices. nih.gov This highlights the potential of the phthalazinone scaffold in creating sophisticated tools for biological research. nih.gov The design process is often supported by theoretical calculations, such as Density Functional Theory (DFT), to predict the photophysical behavior of the molecules before synthesis. nih.gov

Table 1: Photophysical Properties of Selected Phthalazinone-Based Fluorescent Probes This table is illustrative, based on findings for various phthalazinone derivatives designed for fluorescence applications.

| Compound Derivative | Electron-Donating Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Application |

|---|---|---|---|---|

| Phthalazinone-Thiophene | Thienyl | ~380 | ~490 | Cellular Imaging nih.gov |

| Phthalazinone-N,N-diethylaminophenyl | N,N-diethylaminophenyl | ~420 | ~530 | Two-Photon Microscopy nih.gov |

| Phthalazinone-Naphthyl | Naphthyl | ~350 | ~450 | Fluorescence Probe nih.gov |

| Phthalazinone-Quinolyl | Quinolyl | ~365 | ~475 | Bio-imaging nih.gov |

Non-Linear Optical (NLO) Material Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in optical signal processing, frequency doubling, and data storage. researchgate.net Organic molecules, particularly those with specific electronic characteristics, are of great interest for NLO applications. The core principle involves creating molecules with a significant change in dipole moment upon excitation, which leads to a large second-order hyperpolarizability (β), a measure of NLO activity.

While research on 2-(2-Chlorophenyl)phthalazin-1(2H)-one itself for NLO is not extensively documented, the broader class of heterocyclic compounds, including pyrazolines and bithiophenes, demonstrates the principles applicable to phthalazinone derivatives. researchgate.netmdpi.com Structure-property relationship studies show that by strategically placing electron-donating (D) and electron-accepting (A) groups on an aromatic system, significant NLO responses can be achieved. researchgate.net

For phthalazinone derivatives, the phthalazinone core can act as an electron-accepting moiety. The development of NLO-active materials based on this scaffold would involve:

Attaching Strong Electron-Donating Groups: Connecting potent electron-donating groups to the phthalazinone ring system to create a "push-pull" electronic structure.

Modifying the Phenyl Ring: The 2-phenyl group (the chlorophenyl group in the title compound) can be substituted with strong electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -OCH3, -N(CH3)2) to tune the NLO response. researchgate.net

Studies on similar heterocyclic systems have shown that compounds substituted with nitro groups (strong electron acceptors) exhibit interesting second-order NLO properties. researchgate.net The first hyperpolarizability (β) of these materials can be measured using techniques like Hyper-Rayleigh Scattering in solution. researchgate.net The replacement of phenylene rings with more polarizable thienylene groups has also been shown to enhance NLO properties in other molecular architectures. mdpi.com These strategies could be applied to the phthalazinone framework to generate novel NLO materials.

Table 2: Comparison of NLO Properties in Different Organic Scaffolds This table is illustrative and provides context from related classes of organic NLO materials.

| Compound Class | Key Structural Feature | Measured NLO Property | Significance |

|---|---|---|---|

| 1,3-diaryl-2-pyrazolines | Push-pull system with p-nitro-phenyl substituent | First Hyperpolarizability (β) | Demonstrates potential for high-efficiency electro-optic materials. researchgate.net |

| Quadrupolar Bithiophenes | Symmetrical D-π-A-π-D structure | Two-Photon Absorption Cross-Section | Enhanced NLO response through extended π-conjugation and symmetry. mdpi.com |

| Phthalocyanines | Planar macrocyclic structure | Third-order nonlinearity (χ(3)) | Shows optical limiting behavior due to nonlinear refraction. acrhem.org |

Current Research Gaps and Future Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical research. While general methods for the synthesis of 2-substituted phthalazinones exist, often involving the condensation of phthalic anhydride (B1165640) or its derivatives with corresponding hydrazines, there is a need for routes specifically optimized for 2-(2-Chlorophenyl)phthalazin-1(2H)-one that prioritize yield, purity, and sustainability.

Future research should focus on:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability.

Green chemistry approaches: The use of eco-friendly solvents, catalysts, and reagents should be explored to minimize the environmental impact of the synthesis. This could include water-mediated reactions or the use of biocatalysts. sapub.org

One-pot multicomponent reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel can streamline the process and reduce waste. nih.gov

A comparative analysis of different synthetic strategies is crucial for identifying the most viable route for large-scale production.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Conventional Thermal Synthesis | Well-established methodology | Longer reaction times, potential for side products |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Specialized equipment required, scalability concerns |

| Flow Chemistry | Precise control, high reproducibility, enhanced safety | High initial setup cost, potential for clogging |

| Green Chemistry Approaches | Reduced environmental impact, safer processes | Catalyst stability and reusability, solvent compatibility |

In-depth Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise mechanism of action of this compound is paramount for its rational development as a therapeutic agent. While studies on related compounds, such as meta- and para-chlorophenyl substituted phthalazinones, have implicated them as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), the specific molecular targets and cellular pathways affected by the ortho-isomer remain to be elucidated. researchgate.net

Key areas for future investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary molecular targets.

Enzyme Inhibition Kinetics: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding affinity (Ki) for identified target enzymes.

Cellular Pathway Analysis: Investigating the impact of the compound on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. This can be achieved through techniques like Western blotting, flow cytometry, and gene expression profiling.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the binding interactions between the compound and its target protein at the atomic level, helping to rationalize its activity and guide further optimization.

Expansion of SAR Studies to Diverse Substituent Patterns and Hybrid Molecules

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a systematic exploration of the chemical space around the core structure is warranted.

Future SAR studies should encompass:

Substitution on the Chlorophenyl Ring: Investigating the effect of varying the position and nature of substituents on the 2-phenyl ring. For instance, exploring the impact of electron-donating versus electron-withdrawing groups at different positions. Studies on related 2-phenyl derivatives have shown that ortho-substitution can significantly influence biological activity. osf.io

Modification of the Phthalazinone Core: Introducing substituents at other available positions of the phthalazinone ring system to probe their influence on activity.

Hybrid Molecule Synthesis: The design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores. This strategy, known as molecular hybridization, can lead to compounds with dual or synergistic activities. researchgate.netekb.eg For example, creating hybrids with known anticancer or anti-inflammatory agents could result in novel therapeutic candidates with enhanced efficacy.

Table 2: Proposed Modifications for SAR Studies

| Modification Site | Proposed Substituents/Modifications | Rationale |

| 2-Chlorophenyl Ring | -F, -Br, -CH3, -OCH3, -NO2 at various positions | To probe electronic and steric effects on activity. |

| Phthalazinone Core | Alkyl, aryl, or heterocyclic groups at C4-position | To explore additional binding interactions with the target. |

| Molecular Hybrids | Linkage to other bioactive moieties (e.g., dithiocarbamates, pyrazoles) | To create multifunctional molecules with potentially enhanced therapeutic profiles. nih.govnih.gov |

Investigation of Potential Applications Beyond Medicinal Chemistry

While the primary focus on phthalazinone derivatives has been in the realm of medicinal chemistry, their unique chemical structures suggest potential applications in other scientific and industrial fields. osf.io The exploration of these non-medicinal applications represents a significant research gap.

Potential areas for investigation include:

Materials Science: The planar, aromatic structure of the phthalazinone core could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of heteroatoms could also impart interesting photophysical properties.

Coordination Chemistry: The nitrogen atoms in the phthalazinone ring system could act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties. researchgate.net

Agrochemicals: The biological activity of phthalazinone derivatives could extend to applications in agriculture as herbicides, fungicides, or insecticides.

A systematic screening of this compound and its derivatives for these and other potential applications could unveil new avenues for their utilization beyond the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-Chlorophenyl)phthalazin-1(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, phthalazinone derivatives are synthesized via reactions of substituted benzaldehydes or anhydrides with hydrazine derivatives. Optimization includes controlling temperature (70–100°C), solvent selection (e.g., ethanol or DMF), and catalysts like lanthanum(III) nitrate or nano TiO₂ to improve yields (70–85%) . Purity is confirmed using HPLC and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and aromatic protons. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography resolves crystal packing and intramolecular interactions, such as hydrogen bonding (e.g., C=O···H-N), which influence stability . IR spectroscopy verifies functional groups like C=O stretches (~1700 cm⁻¹) .

Q. How is the biological activity of this compound initially screened in vitro?

- Methodological Answer : Preliminary assays include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ reported as mean ± SEM from triplicate experiments .

Advanced Research Questions

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies systematically modify substituents (e.g., halogens, methoxy groups) on the phthalazinone core. For example:

- Electron-withdrawing groups (e.g., Cl at the 2-position) enhance thermal stability and electrophilic reactivity .

- Piperazine or oxadiazole moieties improve solubility and target binding (e.g., kinase inhibition) .

- Quantitative SAR (QSAR) models correlate logP values with cytotoxicity data .

Q. How can computational methods like DFT or molecular docking be applied to study interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Uses software like MOE to simulate binding to targets (e.g., DNA topoisomerase II or fungal CYP51). DockScore metrics prioritize derivatives for synthesis .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What experimental approaches resolve contradictions in reported biological activity data for phthalazinone derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:

- Standardized assays : Repeating under controlled conditions (e.g., pH, serum concentration) .

- Metabolic stability tests : Liver microsome incubations identify degradation products that may skew results .

- Synergistic studies : Testing combinations with known inhibitors to rule off-target effects .

Q. How does coordination with transition metals (e.g., Cu²⁺) enhance the bioactivity of phthalazinone derivatives?

- Methodological Answer : Metal coordination improves redox activity and target affinity. For example:

- Copper(II) complexes of 2-(sulfonylimidazolyl)phthalazinones show 3–5× higher antimicrobial activity than ligands alone due to enhanced membrane permeability .

- Stability constants (logβ) are determined via potentiometric titrations, and octahedral geometries are confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.